molecular formula C13H10F3NO3 B187146 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 391-02-6

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B187146
CAS No.: 391-02-6
M. Wt: 285.22 g/mol
InChI Key: YHUWNMJUAZJACG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .


Synthesis Analysis

This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .


Molecular Structure Analysis

The molecular formula of this compound is C13H10F3NO3 . The molecular weight is 285.22 .


Chemical Reactions Analysis

Heating this compound with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reactions of this compound with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .


Physical and Chemical Properties Analysis

The melting point of this compound is greater than 300 °C (lit.) . The predicted boiling point is 343.5±37.0 °C, and the predicted density is 1.404±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been explored for its potential in antibacterial applications. For instance, derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. Notably, specific derivatives have shown promising antibacterial properties, suggesting potential therapeutic applications in this domain (Lingaiah et al., 2012).

Anticancer Properties

Research has also been conducted on the cytotoxic activity of this compound against various cancer cell lines. Modifications to this compound have been explored to enhance its cytotoxic activity, showing moderate activity against specific cancer cell lines, such as MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma (Regal et al., 2020).

Synthesis of Key Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For example, derivatives of this compound have been used in the synthesis of prulifloxacin, an important antibacterial agent (Cheng Chun, 2004).

Photodiode Applications

In the field of material science, derivatives of this compound have been studied for their potential in photodiode applications. Their unique optical properties, such as high refractive index and thermal stability, make them suitable candidates for the design and manufacturing of organic photodiodes (Elkanzi et al., 2020).

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . Therefore, these cancer cells can be considered as the primary targets of this compound.

Mode of Action

Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases . This suggests that this compound might interact with these enzymes, leading to the inhibition of cancer cell proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, topoisomerases are involved in the overwinding or underwinding of DNA, while thymidylate synthase is crucial for DNA synthesis and repair . Therefore, the compound’s interaction with these enzymes could disrupt these pathways and their downstream effects, contributing to its cytotoxic activity.

Result of Action

The primary result of the action of this compound is its cytotoxic activity against certain cancer cell lines . By inhibiting key enzymes involved in DNA synthesis and repair, it may induce cell death and prevent the proliferation of cancer cells.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be used as a potent antimicrobial agent . It can also be prepared as a TRPV1 antagonist for therapy .

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192343
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-02-6
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name 391-02-6
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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